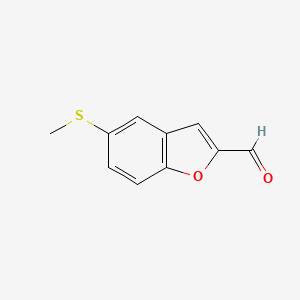
methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a conjugated diene system and chlorinated substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of diazomethane for the methyl esterification of carboxylic acids . The reaction conditions often require careful handling due to the reactivity of diazomethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, where carboxylic acids are reacted with methanol in the presence of catalysts to form the desired ester. The process may also include steps for the chlorination of the intermediate compounds to introduce the chloromethyl and chloro substituents.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Electrophilic Addition: The conjugated diene system can participate in electrophilic addition reactions, such as the Diels-Alder reaction.
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Addition: Common reagents include dienophiles such as maleic anhydride, and the reactions are typically carried out under thermal conditions.
Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions to facilitate substitution at the chloromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Diels-Alder reaction can yield cyclohexene derivatives, while substitution reactions can produce a variety of substituted esters.
Scientific Research Applications
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate involves its interaction with specific molecular targets. For example, in electrophilic addition reactions, the compound’s conjugated diene system interacts with electrophiles, leading to the formation of new carbon-carbon bonds. The chloromethyl group can also participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bearing the chlorine atom, resulting in the displacement of the chlorine atom and the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-nitrophenyl)-2,4-pentadienoate
- (2Z,4Z)-2,4-Hexadiene
- (1E,3Z)-1,4-Dichloro-1,3-butadiene
Uniqueness
Methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate is unique due to its specific combination of a conjugated diene system and chlorinated substituents
Properties
CAS No. |
1242066-31-4 |
|---|---|
Molecular Formula |
C13H12Cl2O2 |
Molecular Weight |
271.14 g/mol |
IUPAC Name |
methyl (2Z,4Z)-5-chloro-2-(chloromethyl)-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C13H12Cl2O2/c1-17-13(16)11(9-14)7-8-12(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7+,12-8- |
InChI Key |
LVZJVNRVKRRYIM-RLCSYUECSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C=C(/C1=CC=CC=C1)\Cl)/CCl |
Canonical SMILES |
COC(=O)C(=CC=C(C1=CC=CC=C1)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)
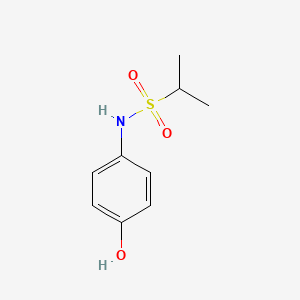

![1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-[2-(dimethylamino)-2-methyl-1-oxopropyl]-4-methyl-](/img/structure/B12636146.png)
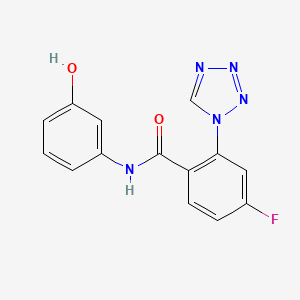
![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12636153.png)
![N-ethyl-4-methoxy-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12636158.png)
![1-[(2,6-Dichlorophenyl)methyl]-5-nitro-1H-indazole-3-carboxylic acid](/img/structure/B12636165.png)
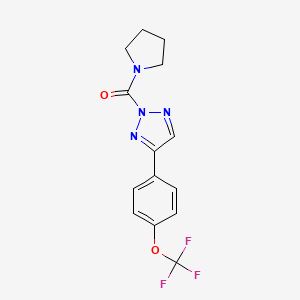

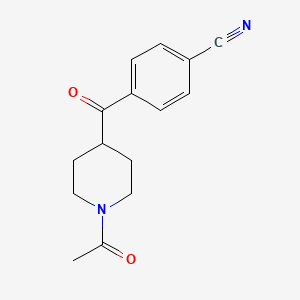
![6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12636203.png)
